Sodium (R,Z)-12-hydroxyoctadec-9-enoate
Description
Contextualization within Bio-based Chemical Feedstocks and Oleochemistry
Ricinoleic acid sodium salt is derived from ricinoleic acid, which constitutes about 90% of the fatty acids in castor oil, obtained from the seeds of the Ricinus communis plant. researchgate.netwikipedia.org This high concentration makes castor oil a valuable bio-based feedstock, serving as a renewable alternative to petroleum-based raw materials for the chemical industry. mdpi.com The field of oleochemistry, which focuses on the chemistry of fats and oils, extensively studies compounds like ricinoleic acid and its derivatives. atamanchemicals.com These bio-based materials are central to developing more sustainable industrial processes and products. formulation.org.ukresearchgate.net
The production of ricinoleic acid sodium salt typically involves the saponification (base-catalyzed hydrolysis) of castor oil or ricinoleic acid with sodium hydroxide (B78521). nih.govchemicalbook.com This process is a foundational reaction in oleochemistry, converting the fatty acid into its corresponding salt. smolecule.com Research in this area aims to optimize reaction conditions to achieve high yields and purity for various applications. researchgate.netjst.go.jp
Significance as a Hydroxylated Fatty Acid Derivative
The chemical structure of ricinoleic acid is distinct among fatty acids due to the presence of a hydroxyl (-OH) group on the 12th carbon of its 18-carbon chain and a double bond between the 9th and 10th carbons. mdpi.comsmolecule.com This hydroxyl group imparts unique polarity and reactivity to the molecule, which is carried over to its sodium salt derivative. atamanchemicals.comatamankimya.com
This unique structure confers amphiphilic properties, meaning it has both water-loving (hydrophilic) and fat-loving (hydrophobic) characteristics. smolecule.com This dual nature is the basis for its utility as a surfactant and emulsifying agent in various research and industrial contexts. cymitquimica.com The hydroxyl group also provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of other valuable oleochemicals and polymers. atamanchemicals.comrsc.org For instance, the cleavage of ricinoleic acid can produce sebacic acid, a precursor for certain nylons. wikipedia.org
Overview of Academic Research Trajectories for Ricinoleic Acid Sodium Salt
Academic research on ricinoleic acid sodium salt is diverse, exploring its fundamental properties and potential applications. Key research areas include:
Surfactant and Emulsion Science: A significant body of research focuses on the surfactant properties of sodium ricinoleate (B1264116). wikipedia.org Studies investigate its ability to form micelles and microemulsions, which are important in drug delivery, cleaning formulations, and enhanced oil recovery. researchgate.net Its effectiveness as an emulsifier is crucial for stabilizing mixtures of oil and water. cymitquimica.com
Polymer and Materials Science: The reactivity of the hydroxyl and carboxylate groups in sodium ricinoleate makes it a valuable monomer or precursor in the synthesis of bio-based polymers. researchgate.net Research is ongoing into creating novel biodegradable polyesters and other polymers with specific thermal and mechanical properties. rsc.orgresearchgate.net It has also been used in the synthesis of functionalized nanoparticles. rsc.org
Biomedical and Pharmaceutical Research: In the biomedical field, ricinoleic acid sodium salt is investigated for its potential as a component in drug delivery systems due to its emulsifying and solubilizing properties. smolecule.comresearchgate.net Research has also explored its antimicrobial and anti-biofilm activities. researchgate.netmdpi.com
Data Tables
Table 1: Physicochemical Properties of Ricinoleic Acid Sodium Salt
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | sodium;(Z,12R)-12-hydroxyoctadec-9-enoate | nih.gov |
| Molecular Formula | C18H33NaO3 | nih.gov |
| Molar Mass | 320.449 g·mol−1 | wikipedia.org |
| Appearance | White or slightly yellow powder | nih.govthegoodscentscompany.com |
| Solubility | Soluble in water | nih.gov |
| CAS Number | 5323-95-5 | wikipedia.org |
Table 2: Key Research Findings and Applications
| Research Area | Finding/Application | Description | Reference(s) |
|---|---|---|---|
| Oleochemistry | Synthesis of Sebacic Acid | Solid-phase cleavage of sodium ricinoleate is researched for the green production of sebacic acid, a valuable dicarboxylic acid. | researchgate.net |
| Materials Science | Nanoparticle Functionalization | Used as a capping agent in the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), providing stability and a functional surface. | rsc.org |
| Surfactant Science | Emulsifying Agent | Its amphiphilic nature allows it to stabilize oil-in-water emulsions, a property explored for various formulations. | smolecule.comcymitquimica.com |
| Polymer Chemistry | Polyester Synthesis | Serves as a monomer for creating biodegradable unsaturated polyesters for potential biomedical applications. | researchgate.net |
| Biopharmaceutical Research | Purification of Ricinoleic Acid | Salt-solubility-based fractionation using sodium salt formation is an effective method to purify ricinoleic acid for biopharmaceutical uses. | researchgate.netacs.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5323-95-5 |
|---|---|
Molecular Formula |
C18H34NaO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9-;/t17-;/m1./s1 |
InChI Key |
ZCEUYFQZJDGDEF-DPMBMXLASA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.[Na] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na] |
Color/Form |
White or slightly yellow powder |
physical_description |
Ricinoleic acid, sodium salt is a white powder. (NTP, 1992) White or slightly yellow solid; [Merck Index] Off-white to brown crystalline solid; [MSDSonline] |
solubility |
Soluble (NTP, 1992) Soluble in water or alcohol |
Origin of Product |
United States |
Advanced Synthetic and Biotechnological Production Methodologies
Chemical Hydrolysis Pathways to Ricinoleic Acid and its Sodium Salt Precursors
Chemical hydrolysis remains a cornerstone for the industrial production of ricinoleic acid from castor oil. This process involves the cleavage of the ester bonds in the triglycerides of castor oil to yield free fatty acids and glycerol (B35011).
Alkaline-catalyzed hydrolysis, or saponification, is a widely used method for obtaining ricinoleic acid. This process can be applied directly to castor oil or to methyl ricinoleate (B1264116), which is produced by the transesterification of castor oil. jst.go.jp
When castor oil is treated with an alkali such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the triglyceride molecules are hydrolyzed. jst.go.jpresearchgate.net This reaction proceeds in a stepwise manner, converting triricinolein (B104778) to diricinolein, then to monoricinolein, and finally to glycerol and the sodium or potassium salt of ricinoleic acid. researchgate.netresearchgate.net Subsequent acidification of the salt mixture liberates the free ricinoleic acid.
Alternatively, castor oil can first undergo a transesterification reaction with methanol (B129727), catalyzed by an alkaline catalyst like sodium methoxide (B1231860), NaOH, or KOH, to produce methyl ricinoleate. jst.go.jp This process is often conducted at temperatures below 100°C. jst.go.jp The resulting methyl ricinoleate, a less viscous liquid than castor oil, can then be hydrolyzed under basic conditions to yield ricinoleic acid of high purity. jst.go.jpcsic.es
The efficiency of alkaline hydrolysis is heavily dependent on several reaction parameters. For the hydrolysis of castor oil, factors such as temperature, pressure, catalyst concentration, and the ratio of oil to water are critical. For instance, in a high-pressure process, a conversion rate of 92% was achieved at 250°C and a pressure of 40 kg/cm ² with an oil to water weight ratio of 1:0.8 over 8 hours. jst.go.jp In alkaline-catalyzed hydrolysis under reflux conditions, temperatures typically range from 70-100°C. jst.go.jp
For the hydrolysis of methyl ricinoleate, optimization of parameters such as temperature and enzyme concentration (in enzymatic hydrolysis) has been shown to significantly impact conversion rates. For example, using Candida antarctica Lipase (B570770) B, a 98.5% conversion rate was achieved at 60°C with a 4% enzyme concentration over 6 hours. jst.go.jp In chemical hydrolysis, the purity of the final ricinoleic acid product is enhanced by starting with purified methyl ricinoleate, which has fewer impurities compared to crude castor oil. csic.es The development of efficient catalysts, such as Brønsted acidic ionic liquids, has also been a focus of research to improve the oligomerization of ricinoleic acid, with optimized conditions leading to qualified products with specific acid values. beilstein-journals.org
Enzymatic Synthesis and Biotransformation Routes
Enzymatic and microbial processes offer a "greener" alternative to traditional chemical methods, operating under milder conditions and often with higher specificity, leading to purer products and less waste. jst.go.jpnih.govcapes.gov.br
Lipases are enzymes that catalyze the hydrolysis of fats and oils. The use of lipases for the hydrolysis of castor oil is a promising approach due to its environmental benefits and the potential for high conversion rates. jst.go.jpnih.gov Different lipases exhibit varying efficiencies and specificities. For example, Lipozyme TL IM has been shown to be highly effective, achieving a conversion rate of 96.2 ± 1.5%. jst.go.jp
The optimization of reaction conditions is crucial for maximizing the yield of ricinoleic acid. Parameters such as temperature, pH, enzyme loading, and the presence of additives can significantly influence the degree of hydrolysis. nih.govcapes.gov.br For instance, with an immobilized porcine pancreatic lipase, the maximum yield was observed at a pH of 7-8 and a temperature of 50°C. nih.govtandfonline.com The presence of nonionic surfactants can enhance hydrolysis, while ionic surfactants may decrease it. nih.govcapes.gov.br Immobilization of lipases on supports like celite can improve their stability and reusability. nih.govnih.gov
Comparison of Lipases for Castor Oil Hydrolysis
| Lipase Source | Optimal Temperature (°C) | Optimal pH | Conversion Rate (%) | Reference |
|---|---|---|---|---|
| Pseudomonas sp. f-B-24 | 40 | Not specified | ~82 (at 72h) | tandfonline.com |
| Lipozyme TL IM | 41.3 | Not specified | 96.2 ± 1.5 | jst.go.jp |
| Immobilized Porcine Pancreatic Lipase | 50 | 7-8 | Not specified | nih.govtandfonline.com |
| Rhizopus oryzae | 37 | Not specified | ~90 (at 12h) | jst.go.jp |
Microorganisms, particularly yeasts and fungi, can be employed for the biotransformation of castor oil into valuable products, including ricinoleic acid. mdpi.comresearchgate.net These processes are considered a cleaner and more environmentally friendly approach. mdpi.comresearchgate.net For example, Aspergillus flavus BU22S has been shown to be effective in converting castor oil to ricinoleic acid. mdpi.comresearchgate.net
Process optimization through response surface methodology (RSM) can be used to enhance the yield of ricinoleic acid while minimizing the loss of oil to biomass production. mdpi.comresearchgate.net Studies have shown that factors like oil concentration, glucose concentration, and the presence of certain ions like calcium can significantly impact the production of ricinoleic acid. mdpi.com Fed-batch cultivation strategies have also been shown to improve yields compared to batch cultures. mdpi.com For instance, in a fed-batch culture of Aspergillus flavus BU22S, a ricinoleic acid yield of 46.77 g/kg of total oil was achieved. mdpi.com Furthermore, various yeast strains, such as Rhodotorula glutinis and Sporobolomyces odoratus, are capable of hydrolyzing castor oil to free ricinoleic acid and subsequently converting it into other valuable compounds through pathways like β-oxidation. tandfonline.comresearchgate.net
Microbial Production of Ricinoleic Acid
| Microorganism | Cultivation Method | Key Findings | Yield | Reference |
|---|---|---|---|---|
| Aspergillus flavus BU22S | Batch and Fed-batch | Lower concentrations of oil, glucose, and calcium chloride favored higher yield. | 46.77 g/kg of total oil (Fed-batch) | mdpi.com |
| Rhodotorula glutinis | Aerobic Fermentation | Hydrolyzes castor oil and utilizes ricinoleic acid for biotransformation. | Not specified for ricinoleic acid | tandfonline.comresearchgate.net |
| Sporobolomyces odoratus | Aerobic Fermentation | Similar to R. glutinis, involved in lipase-mediated hydrolysis. | Not specified for ricinoleic acid | tandfonline.comresearchgate.net |
A significant frontier in the production of hydroxy fatty acids like ricinoleic acid is the genetic and metabolic engineering of oilseed crops. nih.govnih.gov The goal is to create a sustainable and scalable agricultural source for these valuable industrial oils, avoiding the toxic byproducts associated with castor bean cultivation. google.comcambridge.org
The key enzyme responsible for ricinoleic acid synthesis is a fatty acid hydroxylase (FAH12) that converts oleic acid into ricinoleic acid. nih.govcambridge.org Expressing the gene for FAH12 from castor bean (Ricinus communis) in model plants like Arabidopsis thaliana has resulted in the accumulation of ricinoleic acid, although at levels lower than in castor. nih.govcambridge.org Initial attempts yielded up to 17% hydroxy fatty acids (HFAs) in the seed oil of transgenic Arabidopsis. nih.govnih.gov
To enhance the accumulation of ricinoleic acid, researchers are employing pathway engineering approaches. This involves the co-expression of other genes from the castor bean's oil biosynthesis pathway. For example, expressing the R. communis type-2 acyl-coenzyme A:diacylglycerol acyltransferase (RcDGAT2) along with FAH12 in Arabidopsis increased the HFA content to nearly 30%. nih.govnih.gov This is because RcDGAT2 shows a preference for substrates containing hydroxy fatty acids. nih.govnih.gov Further strategies include the overexpression of transcription factors like WRINKLED1 (WRI1), which regulates fatty acid synthesis, and proteins like Seipin1, which is involved in lipid droplet formation, leading to increased total oil content and HFA accumulation. oup.comresearchgate.netnih.gov Additionally, suppressing competing metabolic pathways, such as the desaturation of oleic acid, through techniques like RNA interference, is another approach to channel more substrate towards ricinoleic acid production. nih.govresearchgate.net
Genetic Engineering Strategies for Ricinoleic Acid Production in Plants
| Gene/Strategy | Host Plant | Effect on Ricinoleic Acid Content | Reference |
|---|---|---|---|
| Expression of RcFAH12 | Arabidopsis thaliana | Up to 17% of total seed oil | nih.govnih.govcambridge.org |
| Co-expression of RcFAH12 and RcDGAT2 | Arabidopsis thaliana | Increased from 17% to nearly 30% | nih.govnih.gov |
| Overexpression of Seipin1 in hydroxylase-expressing line | Arabidopsis thaliana | 62% increase in seed HFA | oup.comresearchgate.net |
| RNAi of KCS18, FAD2, and FAD3 | Lesquerella (Physaria fendleri) | Increased to 1.1-26.6% from 0.4-0.6% | nih.govresearchgate.net |
Genetic and Metabolic Engineering Approaches in Plant Systems for Hydroxy Fatty Acid Production
Engineering Biosynthetic Pathways in Oilseed Crops
The ultimate goal of this research is to create a viable, ricin-free, agricultural source for ricinoleic acid. mdpi.comresearchgate.netusda.gov Oilseed crops like soybean, canola, and camelina are attractive targets for this metabolic engineering due to their established agricultural infrastructure. usda.govfrontiersin.org
The general strategy involves the introduction of two key genes from the castor bean:
Ricinus communis fatty acid hydroxylase 12 (FAH12): This enzyme introduces a hydroxyl group onto oleic acid, converting it to ricinoleic acid. nih.gov
Ricinus communis diacylglycerol acyltransferase 2 (RcDGAT2): As discussed, this enzyme is essential for the efficient incorporation of ricinoleic acid into TAGs. nih.gov
Efforts are also underway to engineer Lesquerella (Physaria fendleri), a plant that naturally produces lesquerolic acid (an elongated form of ricinoleic acid), to accumulate higher levels of ricinoleic acid. mdpi.comresearchgate.netnih.gov By using RNA interference (RNAi) to suppress genes responsible for the elongation of ricinoleic acid and the desaturation of oleic acid, researchers have successfully increased the ricinoleic acid content in transgenic Lesquerella seeds from less than 1% to over 26%. mdpi.comresearchgate.netnih.gov
Table 1: Ricinoleic Acid Content in Genetically Engineered Oilseed Crops
| Engineered Plant | Genetic Modification | Ricinoleic Acid Content (% of total fatty acids) |
|---|---|---|
| Arabidopsis thaliana | Expression of RcFAH12 | ~17% |
| Arabidopsis thaliana | Co-expression of RcFAH12 and RcDGAT2 | ~30% |
| Lesquerella (Physaria fendleri) | RNAi suppression of FAE1 and FAD2/FAD3 | up to 26.6% |
Isolation and Purification Techniques for Ricinoleic Acid Sodium Salt
Following the production of ricinoleic acid, either from castor oil or engineered crops, it is often necessary to isolate and purify it, frequently as its sodium salt for various applications.
Salt-Solubility-Based Fractionation Methods
A common and effective method for purifying ricinoleic acid from the mixture of fatty acids obtained after the saponification of castor oil is salt-solubility-based fractionation. researchgate.netnih.gov This technique leverages the differences in solubility between the sodium or potassium salts of ricinoleic acid and other fatty acids present, such as oleic, linoleic, stearic, and palmitic acids. researchgate.netgoogle.com
The general process involves:
Saponification: The oil is hydrolyzed using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solution, converting the triacylglycerols into a mixture of fatty acid salts (soaps) and glycerol. researchgate.netjournals.co.za
Fractional Precipitation: The resulting soap mixture is then subjected to conditions that promote the selective precipitation of the less soluble salts. This can be achieved by chilling the alcoholic solution, which causes the saturated fatty acid salts (sodium stearate (B1226849) and palmitate) to precipitate out. google.com
Salting Out: Another approach, termed the salting-out approach (SOA), involves dissolving the soap mixture in water and then adding a salt, such as sodium chloride. researchgate.netheraproject.com This reduces the solubility of the fatty acid salts, causing them to precipitate. Due to its hydroxyl group, sodium ricinoleate has slightly different solubility characteristics than the other unsaturated fatty acid salts, allowing for a degree of separation.
A study on the isolation of ricinoleic acid from castor oil reported that a salting-out approach followed by fractional precipitation from a co-solvent system of isopropyl ether and ethanol (B145695) (65:35 v/v) yielded purified ricinoleic acid with a purity of 97.9–98.6%. researchgate.net The total yield of this process was approximately 55.5%, with a ricinoleic acid recovery of about 70%. researchgate.net
Chromatographic Purification Strategies
For applications requiring higher purity, chromatographic techniques are employed. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.
Column Chromatography: Crude ricinoleic acid or its methyl ester can be purified using column chromatography with a silica (B1680970) gel stationary phase. nih.gov The separation is typically achieved by eluting with a solvent gradient, for example, a mixture of petroleum ether and acetone. nih.gov In one reported purification of methyl ricinoleate, this method was used to separate it from the methyl esters of other fatty acids like oleic and linoleic acid. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC offers a more precise and efficient method for the analysis and purification of ricinoleic acid sodium salt. sielc.com Reverse-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. A typical mobile phase for the analysis of sodium ricinoleate consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique is scalable and can be used for preparative separation to isolate highly pure sodium ricinoleate. sielc.com
Table 2: Comparison of Purification Techniques for Ricinoleic Acid/Salt
| Technique | Typical Purity Achieved | Reported Yield/Recovery | Key Principle |
|---|---|---|---|
| Salt-Solubility-Based Fractionation | 97.9-98.6% | ~55.5% (overall process yield) | Differential solubility of fatty acid salts |
| Column Chromatography (Silica Gel) | High, dependent on conditions | Variable, reported at 75% for methyl ricinoleate | Differential adsorption to a polar stationary phase |
| High-Performance Liquid Chromatography (HPLC) | Very high, suitable for analytical and preparative scale | Typically lower for preparative scale compared to bulk methods | Differential partitioning between a stationary and mobile phase |
Molecular and Cellular Mechanisms of Action
Interfacial and Membrane Interaction Dynamics
Ricinoleic acid sodium salt, the sodium salt of the primary fatty acid in castor oil, functions as a detergent-like molecule or soap. nih.govwikipedia.org Its action is partly attributed to its ability to disrupt cellular membranes. nih.gov As a surfactant, it interacts with the lipid bilayer of cell membranes, leading to structural and functional alterations. nih.govwikipedia.org
Studies on the intestinal mucosa have demonstrated that sodium ricinoleate (B1264116) can cause significant changes to the surface structure. nih.gov In an investigation using rabbit ileum perfused with 10 mM of sodium ricinoleate, scanning electron microscopy revealed notable damage. nih.gov The compound produced deep clefts or holes, particularly at the tips of the villi. nih.gov Furthermore, the microvillus surface was altered, with microvilli clumping into tufts and the appearance of numerous intervening "cracks" on the intestinal surface. nih.gov This physical disruption is a key component of its mechanism of action. nih.govnih.gov Research has shown that ricinoleate-induced effects are accompanied by increased exfoliation of mucosal cells and apparent injury to epithelial cell membranes. nih.gov
The membrane-disruptive properties of ricinoleic acid sodium salt directly contribute to its role in modulating cellular permeability. nih.gov Research has shown that its effects on intestinal permeability are concentration-dependent. nih.gov
In a study using perfused hamster small intestine, an 8 mM concentration of sodium ricinoleate led to a measurable increase in the intestinal clearance of both inulin and a 16,000 molecular weight dextran. nih.gov This indicates an increase in mucosal permeability, allowing larger molecules to pass through the intestinal barrier. nih.gov However, a lower concentration of 2 mM, which did not affect water transport, also did not alter this increased intestinal permeability. nih.gov This suggests a threshold effect for its action on cellular transport processes. nih.govnih.gov The increased permeability is believed to be linked to the observed structural alterations and injury to the mucosal lining. nih.govnih.gov
| Concentration of Sodium Ricinoleate | Effect on Water Transport | Effect on Intestinal Permeability (Inulin & Dextran Clearance) |
| 2 mM | No significant effect | No significant alteration |
| 8 mM | Secretion of water and sodium | Increased |
This table summarizes findings from a study on perfused hamster small intestine, indicating a concentration-dependent effect of sodium ricinoleate on intestinal function. nih.gov
Biochemical Pathway Modulation
Ricinoleic acid sodium salt significantly influences water and electrolyte transport across the intestinal mucosa. nih.gov Studies have demonstrated that it can induce the secretion of water and sodium. nih.gov Perfusion of the colon with ricinoleic acid can reverse net chloride transport from absorption to secretion and significantly decrease net sodium absorption. This effect on ion transport is a primary driver of the accompanying water flux into the intestinal lumen. nih.gov The ability of unsaturated fatty acids like ricinoleic acid to induce net water secretion is concentration-dependent and has been correlated with the degree of epithelial cell damage they cause.
The Sodium-Potassium ATPase (Na+/K+-ATPase) is a crucial enzyme pump found in the membrane of all animal cells. wikipedia.orgmdpi.com It actively transports three sodium ions out of the cell and two potassium ions into the cell for every molecule of ATP hydrolyzed, maintaining the electrochemical gradients essential for various cellular functions, including nerve impulses and nutrient transport. wikipedia.orgkhanacademy.orgproteopedia.org
Despite the profound effects of ricinoleic acid sodium salt on ion and water transport, research indicates that it may not directly alter the mucosal activity of key enzyme systems involved in these processes. Specifically, studies on the effects of various dietary long-chain unsaturated fatty acids, including ricinoleic acid, found that they did not significantly alter the activity of sodium-potassium ATPase or adenylate cyclase in the intestinal mucosa. This suggests that the observed changes in fluid and electrolyte movement are more likely related to the compound's effects on mucosal permeability and structural integrity rather than direct modulation of these specific enzyme systems. nih.gov
Contrary to what might be expected from a cathartic agent, ricinoleic acid does not act as a direct stimulant or irritant to isolated intestinal smooth muscle. nih.gov Instead, it has been shown to produce a dose-dependent depression of smooth muscle contractions. nih.gov
In studies using coaxially stimulated guinea-pig ileum, ricinoleate at concentrations ranging from 1.25 x 10⁻⁵ M to 4 x 10⁻⁴ M caused a reduction in contractions. nih.gov This inhibitory action was specific, as similar effects were not observed with structurally related fatty acids like oleate (B1233923), elaidate, or linoleate at matching concentrations. nih.gov The alcohol derivative, ricinoleyl alcohol, produced a similar depressive effect. nih.gov On spontaneously contracting rabbit jejunum, ricinoleate showed qualitatively and quantitatively similar depressive effects. nih.gov However, on depolarized smooth muscle preparations, the onset of this depression was much slower, and approximately ten times higher concentrations were required to achieve equivalent responses. nih.gov
| Tissue Preparation | Ricinoleate Concentration | Observed Effect on Contractility |
| Stimulated Guinea-Pig Ileum | 1.25 x 10⁻⁵ M to 4 x 10⁻⁴ M | Dose-dependent depression |
| Spontaneously Contracting Rabbit Jejunum | Not specified | Depression (qualitatively and quantitatively similar to ileum) |
| Depolarized Smooth Muscle | ~10x higher than on non-depolarized tissue | Depression (much slower onset) |
This table outlines the observed effects of ricinoleate on contractility in different in vitro intestinal smooth muscle preparations. nih.gov
Receptor-Ligand Interactions (In Vitro/Animal Models, Excluding Clinical Outcomes)
Ricinoleic acid, the active component of ricinoleic acid sodium salt, has been identified as a selective agonist for the E-type prostanoid receptors 3 (EP3) and 4 (EP4). nih.gov The effects of castor oil, from which ricinoleic acid is derived, are mediated through the activation of these receptors. nih.govresearchgate.net
In vitro studies using a human megakaryocyte leukemia cell line (MEG-01) demonstrated that ricinoleic acid induces a dose-dependent increase in intracellular calcium ([Ca²⁺]i). nih.gov This response was blocked by pertussis toxin, indicating the involvement of a G-protein coupled receptor. nih.gov Further investigation using an siRNA screen against hundreds of human G-protein coupled receptors identified the EP3 receptor as the primary target mediating this effect. nih.govresearchgate.net
The agonistic activity of ricinoleic acid at EP3 and EP4 receptors was confirmed in CHO-K1 cells engineered to express specific human prostanoid receptors. Ricinoleic acid prompted a significant increase in intracellular calcium only in cells expressing EP3 or EP4 receptors, with no activity observed at EP1, EP2, or other related prostanoid receptors like DP, FP, IP, or TP. nih.govresearchgate.net The potency of ricinoleic acid at the EP3 receptor was established with a reported half-maximal effective concentration (EC₅₀) of approximately 0.5 µM to 5 µM in MEG-01 cells. nih.govmedchemexpress.commedchemexpress.com
Animal model studies have corroborated these findings. In mice lacking the EP3 receptor gene, the physiological effects of ricinoleic acid, such as uterine contraction and laxation, were absent. nih.gov Specifically, the compound's effects are mediated by EP3 receptors located on smooth muscle cells in the intestine and uterus. nih.gov
| Receptor | Cell Line | Assay | EC₅₀ Value | Reference |
|---|---|---|---|---|
| Prostanoid EP3 | MEG-01 | Intracellular Ca²⁺ Mobilization | ~0.5 - 5 µM | nih.govmedchemexpress.commedchemexpress.com |
| Prostanoid EP4 | CHO-K1 (transfected) | Intracellular Ca²⁺ Mobilization | Activity Confirmed | nih.govresearchgate.net |
| Prostanoid EP1 & EP2 | CHO-K1 (transfected) | Intracellular Ca²⁺ Mobilization | No Significant Activity | nih.govresearchgate.net |
Derivatization Chemistry and Functionalization Strategies
Esterification and Transesterification Reactions
The carboxylate group of sodium ricinoleate (B1264116) can be readily converted to esters through various esterification and transesterification processes. These reactions are fundamental in producing key industrial intermediates and products.
Methyl ricinoleate is a significant derivative produced from castor oil, primarily through the transesterification of the oil's triglycerides with methanol (B129727). jst.go.jpwikipedia.org This reaction is typically catalyzed by an alkaline catalyst such as sodium methoxide (B1231860) or sodium hydroxide (B78521). jst.go.jpwikipedia.org The process involves reacting castor oil with methanol in the presence of the catalyst, which leads to the formation of methyl ricinoleate and glycerol (B35011) as a byproduct. jst.go.jpwikipedia.org Yields for this process can be quite high, with reports of up to 95.38% yield and 96.26% purity for methyl ricinoleate when using sodium hydroxide as a catalyst. jst.go.jp
While the direct esterification of ricinoleic acid sodium salt is less common than the transesterification of castor oil, it is chemically feasible. The reaction would involve protonation of the sodium salt to yield free ricinoleic acid, followed by a classic Fischer esterification with an alcohol (like methanol) in the presence of an acid catalyst. Alternatively, the sodium salt could be reacted with an alkyl halide in an appropriate solvent to form the corresponding ester.
The synthesis of other esters, beyond the methyl ester, is also an important area of research. Esterification of ricinoleic acid with various alcohols (C1-C4) has been studied, demonstrating that reaction conditions such as temperature and the choice of catalyst significantly impact the conversion rates. researchgate.net For instance, the use of sulfated zirconia as a catalyst has been explored for the esterification of ricinoleic acid with alcohols like butanol, propanol, and ethanol (B145695). researchgate.net
Table 1: Comparison of Catalysts and Conditions for Methyl Ricinoleate Synthesis from Castor Oil
| Catalyst | Reactants | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
| Sodium Methoxide | Castor Oil, Methanol | <100 | 60-180 | 86.10 | Not Specified |
| Sodium Hydroxide (NaOH) | Castor Oil, Methanol | 30 | 90 | 95.38 | 96.26 |
| Lipase (B570770) Enzymes | Castor Oil, Methanol | 40-60 | 360 | 98.50 (Conversion) | Not Specified |
Source: Data compiled from various studies on ricinoleic acid preparation. jst.go.jp
Estolides are oligomeric fatty acids formed by the esterification of the hydroxyl group of one fatty acid to the carboxyl group of another. Ricinoleic acid is an ideal precursor for estolide synthesis due to its inherent hydroxyl functionality. mdpi.comsemanticscholar.org The synthesis can be carried out by heating ricinoleic acid in the presence of an acid catalyst, such as sulfuric acid or perchloric acid, often under vacuum to remove the water formed during the reaction. nih.govresearchgate.net
The reaction involves the formation of an ester linkage between the C-12 hydroxyl group of one ricinoleic acid molecule and the carboxylic acid group of another, leading to the formation of dimers, trimers, and higher oligomers. mdpi.com The chain can be "capped" by reacting the terminal carboxylic acid group with an alcohol to form a stable ester. semanticscholar.org
The structural analysis of these complex molecules relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the average estolide number (the average number of ricinoleic acid units in the oligomer). This is achieved by comparing the integral of the proton signal from the esterified hydroxyl group (CH-OR) with that of the non-esterified hydroxyl group (CH-OH). mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the ester linkage. The disappearance or reduction of the broad O-H stretch from the hydroxyl group and the appearance of a strong C=O stretch characteristic of an ester are key indicators of a successful reaction. semanticscholar.orgnih.gov
The properties of the resulting estolides, such as viscosity and pour point, can be tailored by controlling the degree of oligomerization and the nature of the capping group. nih.govnih.gov
Chemical Modifications at the Hydroxyl Group
The secondary hydroxyl group at the C-12 position of the ricinoleate backbone is a key site for a variety of chemical transformations, leading to a diverse range of functionalized products. jst.go.jpambujasolvex.com
Sulfonation , the reaction of castor oil with sulfuric acid, is one of the oldest and most commercially significant modifications of ricinoleic acid. colourinn.inimpactjournals.us This process results in the formation of sulfated castor oil, commonly known as Turkey-Red Oil, which was one of the first synthetic detergents. impactjournals.usijarset.com
The reaction is typically carried out by treating castor oil with concentrated sulfuric acid at controlled temperatures (25-30°C). impactjournals.usscribd.com The primary reaction is the esterification of the hydroxyl group of the ricinoleic acid moiety with sulfuric acid to form a sulfuric acid ester. impactjournals.us The reaction mixture is then neutralized with an alkali, such as sodium hydroxide, to produce the sodium salt of the sulfated ricinoleate. scribd.com This modification introduces a highly polar sulfate (B86663) group, which imparts excellent wetting, emulsifying, and dispersing properties to the molecule. scribd.com
Alkoxylation is another important modification of the hydroxyl group. This reaction, which includes ethoxylation and propoxylation, involves reacting the hydroxyl group with ethylene (B1197577) oxide or propylene (B89431) oxide. This process introduces polyether chains at the C-12 position, which can be tailored in length to control the hydrophilic-lipophilic balance (HLB) of the resulting surfactant. researchgate.netambujasolvex.com
Ricinoleic acid can serve as a starting material for the synthesis of novel 1-O-alkylglycerols (AKGs). nih.govmdpi.com These compounds are of interest for their potential biological activities. The synthesis involves several steps, starting with the modification of the ricinoleic acid molecule, followed by its attachment to a glycerol backbone. nih.govmdpi.com While the direct synthesis from sodium ricinoleate is not explicitly detailed, the free acid is the common precursor in these multi-step synthetic pathways. nih.govmdpi.com The presence of the hydroxyl group in the alkyl chain of these synthetic AKGs is a direct result of its presence in the original ricinoleic acid structure. nih.govmdpi.com
Acetylation is the process of introducing an acetyl group (CH₃CO-) to the hydroxyl functionality of the ricinoleate molecule. google.com This is typically achieved by reacting castor oil or ricinoleic acid with acetic anhydride (B1165640) or acetyl chloride. google.com The reaction effectively replaces the hydrogen of the hydroxyl group with an acetyl group, forming an acetate (B1210297) ester. google.com This transformation alters the physical properties of the oil, notably reducing its polarity and viscosity. Acetylated castor oil is used as a plasticizer and lubricant. google.com
Other functional group transformations at the hydroxyl position are also possible, including halogenation and dehydration. jst.go.jpmdpi.com These reactions further expand the chemical versatility of ricinoleic acid and its salts, allowing for the creation of a wide array of derivatives with specific properties for various industrial applications. ambujasolvex.com
Transformations of the Unsaturated Bond
The unsaturated C9-C10 double bond in the ricinoleate molecule is a key site for chemical transformations, enabling the synthesis of a variety of valuable derivatives. These modifications, which include isomerization and cleavage reactions, open pathways to producing industrially significant compounds like conjugated linoleic acid isomers and shorter-chain dicarboxylic acids.
Production of Conjugated Linoleic Acid Isomers
Ricinoleic acid, and by extension its sodium salt, serves as a valuable precursor for the synthesis of conjugated linoleic acids (CLAs), a group of positional and geometric isomers of linoleic acid. nih.govresearchgate.net The most biologically active and studied isomers are cis-9, trans-11-CLA and trans-10, cis-12-CLA. nih.gov The conversion process hinges on the dehydration of the hydroxyl group at the C12 position of ricinoleic acid, followed by the isomerization of the double bonds to form a conjugated system. researchgate.netgoogle.com
Various catalytic strategies have been developed to facilitate this transformation, employing both chemical and biological methods.
Chemical Catalysis: Chemical methods often involve heating castor oil or ricinoleic acid at high temperatures with catalysts. The choice of catalyst significantly influences the reaction's efficiency and the isomeric distribution of the resulting CLA. For instance, using phosphoric acid as a catalyst at 280°C for 5 hours can yield a product containing 54% CLA, with the cis-9, trans-11 isomer being the most abundant (61% of the total CLA). cirad.frcirad.fr Other catalysts, including sulfuric acid, tungstic acids, and phosphotungstic acids, have also been explored, though they may produce CLA in more limited quantities compared to phosphoric acid. cirad.frcirad.fr
Biocatalysis: Biocatalytic methods offer a milder and often more selective route to CLA production. Washed cells of microorganisms like Lactobacillus plantarum have been shown to effectively convert ricinoleic acid into a mixture of cis-9, trans-11 and trans-9, trans-11-octadecadienoic acids. nih.gov Since these microorganisms typically act on free fatty acids, the process often requires a preliminary hydrolysis step if starting from castor oil (triglyceride form). This can be achieved in a one-pot synthesis by using a combination of a lipase, such as Rhizopus oryzae lipase, to hydrolyze the castor oil, and bacterial cells to perform the isomerization. nih.govtandfonline.com This combined approach has been shown to produce a mixture of the two primary bioactive isomers, cis-9, trans-11 (56.55%) and trans-10, cis-12 (43.45%). tandfonline.com
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Analysis of Ricinoleic Acid Sodium Salt and its Derivatives
Spectroscopy is a cornerstone in the chemical analysis of sodium ricinoleate (B1264116), offering non-destructive methods to probe its molecular structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ricinoleic acid and its sodium salt. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of the parent compound, ricinoleic acid, provides key information for confirming its structure. rsc.org The formation of the sodium salt primarily results in the disappearance of the acidic proton of the carboxylic group and shifts in the signals of adjacent protons. Key chemical shifts for the parent ricinoleic acid are detailed below. rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Terminal Methyl (-CH₃) | 0.87 | Triplet |
| Methylene Chain (-(CH₂)n-) | 1.2-1.4 | Broad Singlet |
| Methylene at C-3 | 1.6 | Multiplet |
| Methylene at C-2 | 2.1 | Multiplet |
| Methylene at C-8 | 2.3 | Multiplet |
| Methylene at C-11 | 2.4 | Multiplet |
| Methine at C-12 (-CH(OH)-) | 3.4 | Signal |
| Hydroxyl (-OH) | 3.65 | Broad Singlet |
| Olefinic (-CH=CH-) | 5.4-5.6 | Multiplet |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.
The IR spectrum of Ricinoleic acid sodium salt is defined by the presence of its key functional groups: a hydroxyl group, a carbon-carbon double bond, alkane C-H bonds, and a carboxylate group. The spectrum of the parent ricinoleic acid shows a very strong, broad band for the hydroxyl (-OH) group stretch around 3383–3424 cm⁻¹. rsc.org For the sodium salt, the most telling feature is the replacement of the carboxylic acid absorptions with those of the carboxylate anion.
Key expected IR absorption bands for Sodium Ricinoleate are summarized in the table below. rsc.orgpressbooks.publibretexts.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3200-3600 (Broad) |
| Alkane (C-H) | C-H Stretch | 2850-2960 |
| Alkene (=C-H) | =C-H Stretch | 3000-3100 |
| Alkene (C=C) | C=C Stretch | 1640-1680 (Weak) |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1550-1650 (Strong) |
| Carboxylate (COO⁻) | Symmetric Stretch | 1300-1420 |
The presence of the strong carboxylate stretch and the absence of the characteristic broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) and C=O stretch (around 1710 cm⁻¹) would confirm the formation of the sodium salt. libretexts.org
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. While ricinoleic acid sodium salt lacks strong chromophores, UV-Vis spectroscopy can still be employed to monitor its photodegradation. mdpi.com
The degradation process, induced by exposure to UV light, can lead to the formation of new chemical species with different absorption characteristics. mdpi.com For instance, the formation of conjugated double bonds or other chromophoric systems as degradation products would result in the appearance of new absorption bands in the UV-Vis spectrum. mdpi.com A typical photodegradation study would involve recording the UV-Vis spectrum of a sodium ricinoleate solution at various time intervals during UV irradiation. A decrease in the initial absorbance or the growth of new peaks would indicate the extent and rate of degradation. mdpi.com
Chromatographic and Mass Spectrometric Approaches
Chromatography and mass spectrometry are powerful analytical techniques that are often coupled to separate, identify, and quantify components in a mixture.
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) is a highly sensitive and selective technique for the quantitative analysis of volatile and semi-volatile compounds. Due to the low volatility of fatty acid salts, sodium ricinoleate must first be derivatized into a more volatile form, typically a methyl ester (methyl ricinoleate), before GC analysis. researchgate.net
The derivatization process often involves saponification followed by esterification. researchgate.netscribd.com The resulting methyl ricinoleate is then injected into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the TOFMS detector, which fragments the molecule and measures the mass-to-charge ratio (m/z) of the fragments, providing a molecular fingerprint. researchgate.net This technique allows for precise quantification and confirmation of identity. Research has identified several key mass fragments for methyl ricinoleate, which are crucial for its identification. researchgate.net
| Key Mass Fragments of Methyl Ricinoleate (m/z) |
| 55 |
| 74 |
| 96 |
| 124 |
| 148 |
| 166 |
| 198 |
The quantitative analysis is typically performed by monitoring a specific, abundant ion and comparing its signal intensity to that of a known standard. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) is a modern evolution of High-Performance Liquid Chromatography (HPLC) that uses smaller stationary phase particles, resulting in higher resolution, improved sensitivity, and significantly faster analysis times. nih.gov UPLC is well-suited for the analysis of non-volatile compounds like ricinoleic acid and its salt, without the need for derivatization.
In a typical UPLC method, the sample is dissolved in a suitable solvent and injected into the system. A high-pressure pump forces a liquid mobile phase through a column packed with the stationary phase, separating the sample components. An HPLC-based method for ricinoleic acid has been developed using a Diode Array Detector (DAD) for detection. nih.gov The conditions can be adapted for a UPLC system to achieve enhanced separation efficiency.
A representative set of chromatographic conditions for the analysis of ricinoleic acid is provided below. nih.gov
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 237 nm |
| Retention Time | ~7.4 - 7.6 min |
This method allows for the effective separation of ricinoleic acid from other fatty acids and impurities, making it a valuable tool for quality control and purity assessment of sodium ricinoleate samples. nih.gov
Material Characterization Methodologies
In the research and development of materials derived from ricinoleic acid sodium salt, a suite of advanced analytical techniques is employed to elucidate their structural, thermal, and morphological properties. These characterization methods are crucial for understanding the material's behavior and tailoring its properties for specific applications.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. This information is critical as it directly influences the polymer's mechanical, thermal, and solution properties. In the context of polymers derived from ricinoleic acid, such as polyricinoleic acid (PRA), GPC is used to monitor the extent of polymerization and characterize the final product. nih.govresearchgate.net
The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel beads. nih.gov Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying degrees and elute later. A detector, often a refractive index or UV detector, measures the concentration of the polymer as it elutes, generating a chromatogram from which the molecular weight distribution can be calculated relative to known standards. nih.gov
Research on the synthesis of PRA using chemical catalysts has utilized GPC to assess the molecular weight of the resulting polymers. nih.gov For instance, studies have demonstrated the ability to synthesize PRA with varying molecular weights, which can be precisely measured by GPC. nih.gov In one study, non-aqueous GPC analysis was performed using two Agilent GPC columns (PL mixed gel E and PL mixed gel D) connected in series and maintained at 40 °C, with THF as the eluent at a flow rate of 1 ml/min. nih.gov Similarly, the polymerization of the triglyceride of ricinoleic acid has been monitored using GPC to confirm the formation of the polymer and determine its weight average molar mass (Mw). researchgate.net
| Polymer Sample | Analytical Technique | Weight Average Molar Mass (Mw) | Source |
|---|---|---|---|
| Polyricinoleic Acid (PRA) | GPC | 1,476 Da | nih.gov |
| Polyricinoleic Acid Triglyceride (PRA1triglyc) | Size Exclusion Chromatography (GPC) | ~6900 g/mol | researchgate.net |
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Polymer Thermal Properties
Thermal analysis techniques are fundamental for evaluating the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and thermal stability. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as melting point, glass transition temperature, and crystallization temperature.
In the study of nanomaterials functionalized with ricinoleic acid, TGA is used to confirm the presence and quantity of the organic coating. For example, in the analysis of ricinoleic acid-coated superparamagnetic iron oxide nanoparticles (RA@SPIONs), a mass loss observed in the TGA plot between 300–460 °C was attributed to the decomposition of the surface-bound ricinoleic acid, confirming the successful coating of the nanoparticles. nih.gov
Anhydrous sodium ricinoleate is known to form thermotropic liquid crystals, exhibiting several polymorphic structural phases as a function of temperature. wikipedia.org DSC is the primary technique used to study these complex phase transitions, identifying the specific temperatures at which the material changes from one liquid crystalline state to another or to an isotropic liquid.
| Material | Analytical Technique | Temperature Range (°C) | Observation | Source |
|---|---|---|---|---|
| Ricinoleic Acid-Coated Superparamagnetic Iron Oxide Nanoparticles (RA@SPIONs) | TGA | 300–460 °C | Mass loss due to decomposition of surface-bound ricinoleic acid | nih.gov |
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Nanoparticles
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice, phase composition, and crystallite size of a sample. When X-rays interact with a crystalline material, they are diffracted in specific directions according to Bragg's Law, producing a unique diffraction pattern that acts as a fingerprint for the material's crystalline structure.
In the field of nanomaterials, XRD is crucial for characterizing nanoparticles synthesized using or coated with ricinoleic acid or its sodium salt. Research on ricinoleic acid-functionalized superparamagnetic iron oxide nanoparticles (RA@SPIONs) utilized powder XRD (PXRD) to estimate the crystallite size, which was found to be approximately 9 nm. nih.gov The diffraction pattern also allowed for the indexing of specific crystal planes—(220), (311), (400), (511), and (440)—confirming the cuboid iron oxide structure. nih.gov
Similarly, studies on lead chalcogenide (PbS, PbSe, PbTe) nanocrystals capped with ricinoleic acid employed XRD to confirm their crystalline nature and estimate particle dimensions. researchgate.net In the synthesis of ricinoleic acid-capped Cadmium Sulfide (B99878) (CdS) nanoparticles, XRD analysis revealed the presence of different crystalline phases (cubic and hexagonal) depending on the reaction conditions, highlighting the technique's utility in phase identification. researchgate.net
| Nanoparticle System | Analytical Technique | Key Findings | Source |
|---|---|---|---|
| Ricinoleic Acid-Coated Iron Oxide Nanoparticles (RA@SPIONs) | PXRD | Crystallite size of ~9 nm; Indexed to (220), (311), (400), (511), and (440) planes of cuboid iron oxide. | nih.gov |
| Ricinoleic Acid-Capped Lead Chalcogenide (PbE) Nanocrystals | XRD | Confirmed crystalline structure; Particle dimensions in agreement with other techniques. | researchgate.net |
| Ricinoleic Acid-Capped Cadmium Sulfide (CdS) Nanoparticles | XRD | Identified both cubic and hexagonal phases depending on synthesis conditions. | researchgate.net |
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Composition of Nanomaterials
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology, shape, and size of nanomaterials. nih.gov It operates by scanning a focused beam of electrons over a sample's surface, and the resulting signals (such as secondary electrons) are used to generate high-resolution images. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), the elemental composition of the sample can be determined simultaneously. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are then detected and analyzed by the EDX detector to identify the elements present. scielo.br
In the characterization of nanomaterials involving ricinoleic acid, SEM provides direct visual evidence of particle morphology. For instance, SEM images of lead selenide (B1212193) (PbSe) and lead telluride (PbTe) nanocrystals capped with ricinoleic acid revealed well-defined, nearly cubic-shaped particles. researchgate.net
While SEM reveals the shape, EDX confirms the composition. For ricinoleic acid-coated nanoparticles, EDX analysis is used to verify the presence of the core inorganic elements as well as the elements associated with the organic coating (carbon and oxygen). For example, in the analysis of RA@SPIONs, EDX would be expected to show strong signals for iron (Fe) and oxygen (O) from the nanoparticle core, alongside signals for carbon (C) and oxygen (O) from the ricinoleic acid coating. nih.gov This combined analysis is critical for confirming the successful synthesis and functionalization of core-shell nanomaterials.
| Nanomaterial System | Analytical Technique | Morphological/Elemental Findings | Source |
|---|---|---|---|
| Ricinoleic Acid-Capped PbSe and PbTe Nanocrystals | SEM | Observed well-defined, close to cubic-shaped particles. | researchgate.net |
| Ricinoleic Acid-Coated Iron Oxide Nanoparticles (RA@SPIONs) | SEM/EDX (Expected) | SEM would show spherical or cuboid morphology. EDX would detect Fe, O from the core and C, O from the coating. | nih.gov |
| Ricinoleic Acid-Capped Cadmium Sulfide (CdS) Nanoparticles | SEM/EDX (Expected) | SEM would reveal particle shape (e.g., oval, spherical). EDX would detect Cadmium (Cd) and Sulfur (S) from the core and C, O from the coating. | researchgate.net |
Applications in Advanced Materials Science and Chemical Transformations
Polymeric Materials Synthesis and Characterization
The distinct functional groups within the ricinoleic acid molecule allow it to serve as a monomer for a variety of polymerization reactions, leading to the creation of materials with tunable properties. nih.gov
Polyricinoleic acid (PRA) and its copolymers are synthesized through several methods. Polycondensation is a widely used technique, often requiring high temperatures and vacuum to drive the esterification reaction by removing water. chemrxiv.org This process can be catalyzed by acids or organometallic compounds like Tin(II) 2-ethylhexanoate (B8288628) to produce PRA. mdpi.comresearchgate.netijcmas.com A recent study demonstrated that acid-catalyzed polymerization of ricinoleic acid triglyceride can yield PRA with a weight average molar mass (Mw) of up to 30,000 g/mol . researchgate.net
To overcome the need for high temperatures, enzymatic routes using lipases have been developed, enabling polymerization at lower temperatures and producing high molecular weight polyricinoleates (Mw ranging from 20,000 to 500,000). researchgate.net Furthermore, solution polycondensation of methyl ricinoleate (B1264116) in hydrophobic ionic liquids has successfully produced PRA with a weight average molecular weight as high as 122 kDa. rsc.orgresearchgate.net
Ricinoleic acid is also a valuable component in copolymers. It has been copolymerized with monomers such as lactic acid and sebacic acid to create copolyesters with tailored properties for specific applications, including drug delivery. researchgate.netresearchgate.netroyalsocietypublishing.org For instance, unsaturated polyesters with potential biomedical applications have been synthesized from ricinoleic acid, itaconic acid, and various aliphatic α,ω-diols. researchgate.net
| Polymer Type | Synthesis Method | Catalyst/Medium | Achieved Molecular Weight (Mw) | Reference |
|---|---|---|---|---|
| Polyricinoleic Acid (PRA) | Acid-Catalyzed Polycondensation | Acid | ~30,000 g/mol | researchgate.netijcmas.com |
| Polyricinoleic Acid (PRA) | Enzymatic Polymerization | Immobilized Lipase (B570770) | 20,000 - 500,000 g/mol | researchgate.net |
| Polyricinoleic Acid (PRA) | Solution Polycondensation | Hydrophobic Ionic Liquids | Up to 122,000 g/mol (122 kDa) | rsc.orgresearchgate.net |
| Ricinoleic-Lactic Acid Copolyester | Polycondensation | Not specified | Not specified | researchgate.net |
| Unsaturated Polyester | Melt Polycondensation | Self-catalyzed | Not specified | researchgate.net |
The inherent biodegradability of ricinoleic acid makes it an attractive building block for sustainable polymers. oiccpress.comnih.gov Polyesters and polyanhydrides derived from ricinoleic acid are particularly noted for their potential in biomedical fields. nih.govfrontiersin.org Polyanhydrides synthesized from ricinoleic acid half-esters (formed with maleic or succinic anhydrides) exhibit rapid hydrolytic degradation, breaking down within 10 days in vitro, a desirable characteristic for drug delivery vehicles. frontiersin.org
Ricinoleic acid is also a key precursor for bio-based polyurethanes (PUs). The synthesis can proceed via an AB-type self-polycondensation approach, where the carboxylic acid is converted to a reactive acyl-azide that subsequently reacts with the hydroxyl group of another monomer. nih.gov More commonly, castor oil, the natural triglyceride of ricinoleic acid, is used to create polyols that react with diisocyanates to form PU networks. The mechanical and thermal properties of these PUs can be fine-tuned by incorporating other polymers like polycaprolactone (B3415563) (PCL) or natural polymers such as chitosan (B1678972).
Polymers derived from ricinoleic acid are extensively investigated for controlled drug delivery systems. frontiersin.org An injectable, paste-like copolymer of sebacic acid and ricinoleic acid has been effectively used for the intratumoral delivery of the anticancer drug paclitaxel (B517696). researchgate.net Similarly, copolyesters of ricinoleic acid and lactic acid have been formulated as carriers for controlled release. researchgate.net
For topical and transdermal applications, ricinoleic acid can be encapsulated within nano-carriers like liposomes. Liposomes, which are vesicles made of phospholipid bilayers, can entrap the hydrophobic ricinoleic acid, protecting it from premature degradation and controlling its release. These drug-loaded liposomes can be further integrated into a hydrogel matrix, such as one made from chitosan. Research has shown that the release profile from these hydrogels is dependent on the matrix's cross-linking density; a higher density results in a slower, more sustained release. Optimized chitosan hydrogel formulations have demonstrated a biphasic release pattern, with an initial burst release followed by a steady release of up to 80% of the encapsulated ricinoleic acid over a 48-hour period.
The biocompatibility and biodegradability of ricinoleic acid-based polymers make them excellent candidates for tissue engineering scaffolds. Unsaturated polyesters synthesized from ricinoleic acid, glutaric acid, and various diols have been fabricated into materials with a broad range of elastic moduli, from 0.24 MPa to 5.15 MPa. In vitro studies on these materials, including hydrolytic degradation tests and cell viability assays using HepG2 human liver cells, have confirmed their suitability for tissue scaffold applications.
Copolymers of ricinoleic acid and itaconic acid have also shown promise, demonstrating good cell adhesive properties in studies with mouse fibroblast cells (L929) and slow in vitro degradation rates. researchgate.net These properties are crucial for scaffolds designed to support cell growth and tissue regeneration over time.
| Polymer System | Co-monomers | Key In Vitro Property | Potential Application | Reference |
|---|---|---|---|---|
| Unsaturated Polyester | Glutaric acid, aliphatic diols | Elastic Modulus: 0.24 - 5.15 MPa | Tissue Scaffolds | |
| Unsaturated Polyester | Itaconic acid, aliphatic diols | Good cell adhesion (L929 cells) | Drug Carriers, Tissue Scaffolds | researchgate.net |
| Copolyester | Citric acid | Biodegradable | Tissue Augmentation |
Ricinoleic acid and its derivatives are important components in the formulation of functional coatings and adhesives. The hydroxyl group enables its incorporation into polymer backbones, such as in hydroxy-functional acrylic resins, which are used in surface coating applications. A significant application involves the catalytic dehydration of ricinoleic acid, which creates additional double bonds, forming conjugated linoleic acids. This modification results in a drying oil used in protective coatings, varnishes, and paints, valued for its rapid drying, excellent color retention, and flexibility. As a versatile modifier, ricinoleic acid enhances the properties of various coating and adhesive polymers.
Nanomaterial Synthesis and Surface Engineering
Ricinoleic acid, and its sodium salt, serve as green and functional reagents in the synthesis and surface modification of nanomaterials. Ricinoleic acid is considered a superior alternative to the commonly used oleic acid because its secondary hydroxyl group provides a reactive site for facile surface functionalization. nih.govoiccpress.com
In a one-pot synthesis method, ricinoleic acid can act simultaneously as a metal-complexing agent and a capping agent for the production of superparamagnetic iron oxide nanoparticles (SPIONs) and various metal ferrites. chemrxiv.orgoiccpress.com This approach simplifies production by forming the precursor metal-ricinoleate complex in situ. oiccpress.com The morphology of the resulting nanoparticles can be controlled by adjusting the reaction conditions; for example, using a mixture of ricinoleic acid and sodium ricinoleate leads to the formation of nanocuboids, whereas ricinoleic acid alone tends to produce spherical nanoparticles. oiccpress.com The particle size can also be tuned, typically within the range of 5 to 17 nm. oiccpress.com
The surface of these nanoparticles can be engineered to alter their properties. Nanoparticles capped with ricinoleic acid are inherently hydrophobic and dispersible in non-polar solvents. oiccpress.com They can be rendered hydrophilic through two primary strategies:
Ligand Modification : The hydroxyl groups on the surface-bound ricinoleate can be chemically modified, for instance, through epoxidation followed by alkaline ring-opening to create additional hydroxyl groups. oiccpress.com
Ligand Exchange : The ricinoleate capping agent can be replaced with a hydrophilic molecule, such as nitrilotriacetic acid (NTA), which binds to the nanoparticle surface and imparts water dispersibility. chemrxiv.orgoiccpress.com
This ability to transition from a hydrophobic to a hydrophilic surface is critical for adapting the nanoparticles for biomedical applications. oiccpress.com The hydroxyl functionality on the surface has also been exploited to initiate the ring-opening polymerization of lactide, creating polymer-coated nanoparticles. oiccpress.com Beyond iron oxides, ricinoleic acid has been employed as a capping agent in the green synthesis of lead chalcogenide (PbS, PbSe, PbTe) and cadmium sulfide (B99878) (CdS) nanocrystals. nih.govnih.gov
Industrial Chemical Transformation and Catalysis
Ricinoleic acid sodium salt is a key player in the oleochemical industry, serving as a renewable feedstock for a variety of chemical transformations that yield high-value industrial products.
Ricinoleic acid and its derivatives are highly valued in the formulation of industrial lubricants, biolubricants, and metalworking fluids. jatangreentech.comnbinno.comnbinno.com The unique molecular structure, containing both a polar hydroxyl group and a non-polar hydrocarbon chain, allows it to form a strong, protective film on metal surfaces. nbinno.com This film reduces friction and wear, particularly under high-pressure, boundary lubrication conditions. nbinno.com
These compounds are used to manufacture cutting oils and other metalworking fluids where they impart both lubricity and rust-proofing characteristics. jatangreentech.com Specific formulations, such as "ricinoleic acid condensate lubricity improvers," are designed to enhance the performance of cutting and rolling fluids, improve emulsion stability, and provide corrosion protection. nbinno.com As a bio-based material, it offers a sustainable alternative to petroleum-derived lubricant additives. nbinno.com
One of the most significant industrial applications of ricinoleic acid and its salts is the production of sebacic acid through catalytic alkali fusion or pyrolysis. acs.orggoogle.com In this process, sodium ricinoleate is heated to high temperatures (e.g., 543-553 K) in the presence of a strong alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and a catalyst. researchgate.netnih.gov The ricinoleate molecule cleaves at the double bond, yielding sodium sebacate (B1225510) and 2-octanol (B43104) as the primary products. google.com The sodium sebacate is then acidified to produce sebacic acid, a ten-carbon dicarboxylic acid. google.com
Various catalysts, including lead and iron oxides (e.g., Pb₃O₄, Fe₂O₃), are used to improve the reaction yield and efficiency. researchgate.netnih.gov Research has optimized this process, investigating the ideal ratios of reactants, reaction times, and temperatures to maximize the yield of sebacic acid. researchgate.netull.es For instance, one study found that using sodium ricinoleate with a Pb₃O₄ catalyst at 553 K for 3 hours resulted in a sebacic acid yield of 80.1%. researchgate.net Another green process using KOH and an Fe₂O₃ catalyst at 543 K yielded 70.2% sebacic acid. acs.orgnih.gov
The table below presents findings from studies on sebacic acid production from ricinoleate.
| Raw Material | Alkali | Catalyst | Optimal Temperature | Maximum Yield of Sebacic Acid | Citations |
|---|---|---|---|---|---|
| Sodium Ricinoleate | NaOH | Pb₃O₄ (1%) | 553 K | 80.1% | researchgate.netull.es |
| Sodium Ricinoleate | KOH | Fe₂O₃ (1%) | 543 K | 70.2% | acs.orgnih.gov |
Ricinoleic acid, sourced from castor oil, is a foundational bio-based building block for the oleochemical industry. nbinno.comnbinno.com Its versatile structure allows it to be a precursor for a wide array of chemicals and materials. Beyond lubricants and sebacic acid, its sodium salt is used as an emulsifier, stabilizer, and defoamer in the emulsion polymerization of resins like PVC. jatangreentech.com
It serves as a key intermediate in the synthesis of high-performance materials such as polyurethanes, alkyd resins, and other biodegradable polymers used in coatings, adhesives, and plastics. nih.govnbinno.comresearchgate.net The sodium and potassium soaps of ricinoleic acid are also used as emulsifiers and foam stabilizers in the rubber industry. jatangreentech.com Its role as a pigment and dye dispersant is leveraged in the production of inks and cosmetics. jatangreentech.com The broad utility of ricinoleic acid and its sodium salt underscores their importance as a sustainable and versatile platform chemical in the transition towards a bio-based economy. nbinno.com
Interfacial Science and Emulsification Mechanisms
Ricinoleic acid sodium salt, also known as sodium ricinoleate, is the sodium salt of ricinoleic acid, the primary fatty acid found in castor oil. acs.orgwikipedia.org Its unique molecular structure, which includes a hydroxyl group and a double bond in the middle of a long hydrocarbon chain, gives it notable surface-active properties. acs.org This makes it an effective surfactant and emulsifying agent in various applications. wikipedia.orgpmarketresearch.com
Research into Surface-Active Properties and Emulsion Stabilization Mechanisms
The distinct characteristics of sodium ricinoleate as a bipolar surfactant, with polarity at both the end and the middle of the molecule, have been a subject of scientific investigation. acs.org Its behavior at interfaces and its ability to stabilize emulsions are governed by its adsorption and aggregation tendencies in solution. acs.org
Surface-Active Properties
Research into the adsorption and aggregation behavior of sodium ricinoleate has revealed key insights into its function as a surfactant. acs.org One of the fundamental properties of a surfactant is its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates known as micelles. wikipedia.org Below the CMC, the surface tension of a solution containing the surfactant changes significantly with concentration. wikipedia.org
Studies have determined the CMC of sodium ricinoleate to be approximately 17 mM. acs.org At the air-water interface, each molecule of sodium ricinoleate occupies a specific area. This area provides insight into the orientation of the molecules at the surface. It has been found that the area per molecule for sodium ricinoleate is 1.06 nm². This suggests a unique "wicket" shape where both the carboxyl and hydroxyl groups are located at the interface. acs.org
Once micelles are formed, they are characterized by their aggregation number, which is the average number of surfactant molecules in a single micelle. For sodium ricinoleate, the micelles are relatively small, with a low aggregation number of around 34. These micelles are likely ellipsoidal in shape and exhibit a high degree of counterion dissociation, at 77%. This behavior is similar to that of short-chain surfactants. The proposed conformation of sodium ricinoleate within these micelles is a bent, wicket-like shape. acs.org
Below is a data table summarizing the key surface-active properties of sodium ricinoleate.
| Property | Value | Unit |
| Critical Micelle Concentration (CMC) | 17 | mM |
| Area per Molecule at Air-Water Interface | 1.06 | nm² |
| Aggregation Number | ~34 | |
| Counterion Dissociation | 77 | % |
Emulsion Stabilization Mechanisms
As an emulsifier, sodium ricinoleate facilitates the mixing of oil and water, which are typically immiscible. pmarketresearch.com The stabilization of emulsions is a critical function in many industrial and commercial products. pmarketresearch.com Sodium ricinoleate's effectiveness as an emulsion stabilizer stems from its ability to adsorb at the oil-water interface, reducing the interfacial tension between the two phases.
The unique molecular structure of sodium ricinoleate, with its hydrophilic head (the sodium carboxylate group) and hydrophobic tail (the hydrocarbon chain), allows it to position itself at the oil-water interface. The hydroxyl group in the middle of the chain can also interact with the aqueous phase, influencing its orientation and packing at the interface. This creates a protective barrier around the dispersed droplets, preventing them from coalescing and thus stabilizing the emulsion.
Environmental Footprint and Sustainable Production Research
Environmental Fate and Biodegradation Studies
Ricinoleic acid sodium salt, as a salt of a long-chain fatty acid, is readily biodegradable, a characteristic that positions it as an environmentally favorable option for various applications. nih.gov Studies on the environmental fate of its parent molecule, ricinoleic acid, indicate that it is expected to exist almost entirely in its dissociated, anionic form in typical environmental pH ranges (pH 5-9). This anionic form is not prone to volatilization from water surfaces. The primary mechanism for its removal from aqueous systems is biodegradation. Research using activated sludge has shown that ricinoleic acid undergoes significant biodegradation, reaching 29.7% of its theoretical oxygen demand within a 24-hour period, highlighting that this is a crucial environmental fate process. jst.go.jp
As a surfactant, its function in soaps and detergents means it primarily enters the environment through aqueous discharges from domestic and industrial cleaning activities. researchgate.net The general process of fatty acid salt biodegradation in aquatic environments involves microbial action. Microorganisms secrete enzymes, such as lipases, which hydrolyze the ester linkages in any residual triglycerides, releasing fatty acids. nih.gov These fatty acids are then transported into the microbial cells and are broken down further through metabolic pathways like β-oxidation. pasenco.com The biodegradability of fatty acid salts can be influenced by environmental conditions such as the availability of oxygen. For instance, studies on other fatty acid salts, like calcium palmitate, have shown significantly higher rates of biodegradation under aerobic (oxygen-present) conditions compared to anaerobic or nitrate-reducing conditions. nih.gov
The structure of ricinoleic acid sodium salt, with its hydroxyl group and unsaturated bond, may influence its specific degradation pathway, but like other fatty acid soaps, it is not considered a persistent environmental pollutant. Its derivation from a natural, renewable source further contributes to its favorable environmental profile compared to many synthetic surfactants. nih.gov
The primary pathway for the environmental release of ricinoleic acid sodium salt is through wastewater streams originating from its manufacturing and industrial applications. researchgate.net It is produced by the saponification of castor oil, a process that involves reacting the oil with sodium hydroxide (B78521). nih.gov Wastewater from this process would contain residual product, byproducts, and cleaning agents.
Ricinoleic acid sodium salt is used extensively in a variety of sectors, each representing a potential release pathway:
Soaps and Detergents: As a key component in some biodegradable soaps and cleaning products, its release is widespread from both domestic and industrial facilities. nih.govwikipedia.org Wastewater from soap and detergent manufacturing is characterized by high concentrations of organic matter, indicated by high Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD), as well as oils and fats. nih.govscirp.orgaquaenergyexpo.com
Cosmetics and Personal Care: Its function as a surfactant and skin-conditioning agent leads to its presence in wastewater from the manufacturing of these products and their subsequent use by consumers. nih.gov
Industrial Lubricants and Plastics: It serves as a lubricant and plasticizer in the production of plastics, rubbers, and coatings. nih.gov Release can occur from manufacturing facilities through process water, spills, and equipment cleaning.
Textile Industry: Used as a finishing agent to improve fabric softness and durability, it can be released in effluent from textile mills. nih.gov
The table below summarizes the key industrial sectors using Ricinoleic acid sodium salt and the associated environmental release pathways.
| Industrial Sector | Application | Primary Environmental Release Pathway |
|---|---|---|
| Soaps & Detergents | Surfactant, Emulsifier | Wastewater from manufacturing and consumer use |
| Cosmetics | Surfactant, Skin-Conditioning Agent | Wastewater from manufacturing and consumer use |
| Plastics & Polymers | Plasticizer, Lubricant | Industrial process water, accidental spills |
| Textiles | Finishing Agent, Softener | Effluent from textile processing mills |
| Lubricants | Lubricity Improver | Industrial process water, disposal of used fluids |
Advancements in Green Chemistry and Sustainable Manufacturing
Traditional synthesis of ricinoleic acid sodium salt involves the saponification of castor oil with sodium hydroxide, a straightforward and long-established method. nih.govwikipedia.org While effective, this process is energy-intensive. Green chemistry principles have spurred research into more sustainable alternatives that reduce energy consumption, minimize waste, and utilize safer solvents and catalysts.
One area of advancement is the use of biocatalysts, such as enzymes, which operate under milder conditions. The enzymatic hydrolysis of castor oil to produce ricinoleic acid, the precursor to the sodium salt, is considered a green process approach. jst.go.jp This method avoids the high temperatures and pressures associated with some industrial hydrolysis processes like the Colgate-Emery process. jst.go.jpjst.go.jp
Further innovation is seen in the downstream processing of ricinoleic acid sodium salt. For example, a green and environmentally friendly route has been developed to prepare sebacic acid, an important industrial chemical, directly from sodium ricinoleate (B1264116). This process utilizes solid-phase cleavage in a tubular furnace, eliminating the need for thinning agents and reducing waste. nih.govacs.org The reaction is optimized using a catalyst at specific temperatures and pressures to achieve a high yield, demonstrating a move towards more efficient and less wasteful chemical transformations. nih.gov The synthesis of other derivatives, such as polyricinoleic acid, is also being explored using acid catalysis, which is noted for its ease of use and cost-effectiveness, contributing to greener process design. researchgate.net
To reduce the environmental impact of producing ricinoleic acid, significant research has focused on microbial and enzymatic methods that offer cleaner and more sustainable alternatives to traditional chemical synthesis. These biotechnological routes often require less energy and produce fewer hazardous byproducts. mdpi.com
Enzymatic Production: The use of lipase (B570770) enzymes as biocatalysts for the hydrolysis of castor oil into ricinoleic acid is a promising green alternative. jst.go.jp Researchers have investigated various lipases to enhance reaction efficiency. For instance, Lipozyme TL IM has been shown to be a highly effective catalyst, achieving a conversion rate of 96.2 ± 1.5%. jst.go.jpjst.go.jp Other studies have explored the use of Candida rugosa lipase and porcine pancreas lipase, sometimes augmenting the process with surfactants or ionic liquids to improve yields. jst.go.jp Immobilizing the lipase on a solid support is another key strategy, as it allows for easier separation of the catalyst from the product and enables its reuse, making the process more economically viable and reducing waste. google.com
Microbial Production: Microbial fermentation offers a method to produce ricinoleic acid directly from simple carbon sources like glucose, bypassing the need for agricultural land to grow castor beans. nih.gov Genetic engineering of oleaginous yeasts, such as Yarrowia lipolytica, has shown significant potential. By overexpressing specific genes (like Δ12 oleate (B1233923) hydroxylase) and deleting others related to fatty acid degradation, scientists have successfully engineered strains that produce ricinoleic acid. nih.gov One engineered strain produced 2.061 g/L of free ricinoleic acid, representing the highest level of synthesis from glucose reported to date. nih.gov Another approach involves using fungi, such as Aspergillus flavus, for the biotransformation of castor oil. Process parameters like nutrient concentrations and aeration can be optimized using response surface methodology to maximize the yield of ricinoleic acid while minimizing the loss of the oil feedstock to biomass production. mdpi.com
The table below compares key aspects of different optimized production methods for ricinoleic acid.
| Production Method | Organism/Enzyme | Key Optimization Strategy | Reported Yield/Conversion |
|---|---|---|---|
| Enzymatic Hydrolysis | Lipozyme TL IM | Use of an effective immobilized lipase | 96.2% conversion of castor oil |
| Microbial Fermentation | Engineered Yarrowia lipolytica | Metabolic engineering to enhance biosynthetic pathways | 2.061 g/L of ricinoleic acid from glucose |
| Microbial Biotransformation | Aspergillus flavus | Optimization of culture conditions (fed-batch culture) | 46.77 g/kg of total oil |
The production of ricinoleic acid sodium salt is fundamentally tied to a renewable feedstock: castor oil. nbinno.com Ricinoleic acid is the principal component of castor oil, constituting approximately 90% of its fatty acid content. nih.govwikipedia.org The castor plant (Ricinus communis) is a non-edible oilseed crop cultivated in tropical and sub-tropical regions, making its oil a dedicated industrial raw material that does not directly compete with food sources. jst.go.jpresearchgate.net
This reliance on a bio-based feedstock positions ricinoleic acid and its derivatives, including the sodium salt, as sustainable alternatives to petroleum-based chemicals in numerous industrial applications. mdpi.comnbinno.com The unique chemical structure of ricinoleic acid—with its hydroxyl group, double bond, and carboxylic acid function—makes it a versatile platform chemical for synthesizing a wide range of valuable products. jst.go.jp
The industrial shift towards sustainability and green chemistry has increased the demand for such renewable materials. chemanager-online.com Ricinoleic acid sodium salt and its parent oil are used to produce:
Bio-based polymers: Including polyurethanes and alkyd resins for coatings and adhesives. nbinno.com
Lubricants: Formulations where the bio-based origin contributes to a better environmental profile. nbinno.com
Chemical Intermediates: It is a precursor for other important chemicals like sebacic acid (used in nylon production) and heptanoic acid. nih.govnbinno.com
The use of castor oil as a renewable feedstock is a prime example of the bioeconomy in action, where biological materials are utilized to create industrial goods and mitigate the environmental problems associated with fossil fuel dependence. researchgate.net
Future Research Directions and Emerging Areas
Development of Novel Ricinoleic Acid Sodium Salt Derivatives with Enhanced Functionality
The inherent functionalities of ricinoleic acid sodium salt—the carboxylate head, the hydroxyl group at the C12 position, and the double bond at C9—offer multiple sites for chemical modification. Future research will focus on synthesizing novel derivatives with tailored properties for specific high-value applications. researchgate.net
Key areas of exploration include:
Bio-based Surfactants: While sodium ricinoleate (B1264116) itself is a surfactant, derivatization can lead to a new generation of bio-surfactants with enhanced stability in a wider range of temperatures, pH, and salinity, making them suitable for demanding industrial applications such as enhanced oil recovery and specialty cleaning formulations. thegoodscentscompany.com
Antimicrobial and Anticancer Agents: Research has already indicated that derivatives of ricinoleic acid can exhibit significant antimicrobial and anticancer activities. mdpi.comwikipedia.org Future work will likely involve the synthesis and screening of a broader library of sodium ricinoleate derivatives to identify compounds with higher efficacy and specificity against pathogenic microbes and cancer cell lines. mdpi.comwikipedia.org
Polymeric Materials for Drug Delivery: The hydroxyl group of the ricinoleate molecule can be used as a point of polymerization. This opens avenues for creating biodegradable and biocompatible polyesters. An important future direction is the development of polymeric drug delivery systems based on ricinoleic acid, such as poly(sebacic acid-co-ricinoleic acid), for the controlled release of therapeutic agents like paclitaxel (B517696) in localized cancer treatment. nih.gov
| Derivative Class | Potential Enhanced Functionality | Target Application Area |
| Ethoxylates/Propoxylates | Improved detergency and emulsification | Industrial & Institutional Cleaners |
| Ester Derivatives | Enhanced lubricity and biodegradability | Biolubricants, Metalworking Fluids |
| Amide Derivatives | Increased antimicrobial and antifungal activity | Pharmaceuticals, Personal Care |
| Polymeric Derivatives | Controlled release, biocompatibility | Drug Delivery, Tissue Engineering |
Exploration of Advanced Catalytic Systems for Production and Transformation
The production of ricinoleic acid, the precursor to its sodium salt, traditionally relies on the hydrolysis of castor oil. While effective, this process can be energy-intensive. Future research is increasingly focused on advanced catalytic systems that are more efficient, selective, and sustainable.
Biocatalysis with Lipases: The use of lipases for the hydrolysis of castor oil represents a significant advancement towards greener production methods. mdpi.com Lipases operate under milder conditions, reducing energy consumption and the formation of byproducts. thegoodscentscompany.com Ongoing research aims to discover or engineer more robust and efficient lipases, as well as to optimize reaction conditions, including the use of non-ionic surfactants to enhance hydrolysis rates. mdpi.com Immobilization of these enzymes on suitable supports is another key area that can improve their reusability and stability, making the process more economically viable. mdpi.com
Ionic Liquids as Catalysts and Media: Ionic liquids are being explored as novel catalysts and reaction media for the transformation of ricinoleic acid. For instance, Brønsted acidic ionic liquids have shown promise in promoting the oligomerization of ricinoleic acid to form estolides, which are valuable as biolubricants. researchgate.net These solvent-free systems offer advantages in terms of catalyst recovery and reuse.
Selective Catalytic Transformations: Beyond production, advanced catalytic systems are crucial for transforming the ricinoleate molecule into other valuable chemicals. For example, catalytic cracking of sodium ricinoleate can yield sebacic acid, a monomer used in the production of nylons and other polymers. wikipedia.org Research into more efficient and selective catalysts, such as iron oxides on activated carbon, is aimed at improving the yield and purity of these transformation products. wikipedia.org
Integration into Next-Generation Smart Materials and Nanosystems
The unique amphiphilic nature and reactive functional groups of ricinoleic acid sodium salt make it an attractive building block for the development of "smart" materials and nanosystems that can respond to external stimuli.
Stimuli-Responsive Polymers: Polymers derived from ricinoleic acid can be designed to be stimuli-responsive. For instance, changes in pH or temperature could trigger conformational changes in the polymer structure, leading to applications in targeted drug delivery, sensors, and self-healing materials. While direct research on sodium ricinoleate in this area is nascent, the potential for creating polyesters and polyurethanes from its parent acid suggests a promising future direction. researchgate.netnih.gov
Lipid-Based Nanosystems: As a surfactant, sodium ricinoleate can self-assemble into micelles and vesicles in aqueous solutions. These nanosystems are being explored as carriers for the encapsulation and delivery of poorly water-soluble drugs and other bioactive molecules. nih.gov Future research will likely focus on characterizing the formation and stability of these nanosystems and exploring their use in pharmaceutical and cosmetic formulations. The ability to form thermotropic liquid crystalline phases also opens up possibilities for creating structured materials with unique optical and electronic properties. nih.gov
Self-Healing Materials: The concept of self-healing materials, which can autonomously repair damage, is a rapidly growing field of materials science. nih.govrsc.org The double bonds present in the ricinoleate backbone could potentially be exploited to create cross-linked polymer networks that can reform after being broken, although this remains a speculative area for ricinoleic acid sodium salt itself.
Further Elucidation of Undiscovered Molecular and Cellular Mechanisms
While some biological activities of ricinoleic acid and its sodium salt are known, the underlying molecular and cellular mechanisms are not fully understood. Future research will aim to provide a more detailed picture of how this compound interacts with biological systems.
Receptor-Mediated Signaling: Recent studies have identified the prostaglandin (B15479496) E3 (EP3) and E4 (EP4) receptors as targets for ricinoleic acid. wikipedia.org Activation of these G protein-coupled receptors on smooth muscle cells in the intestine and uterus is believed to be a key mechanism behind the laxative and labor-inducing effects of castor oil. wikipedia.org Further research is needed to fully map out the downstream signaling pathways activated by sodium ricinoleate binding to these receptors and to identify if other receptors are also involved.
Antimicrobial and Anti-biofilm Mechanisms: Sodium ricinoleate is known to have bactericidal properties and can inhibit the formation of biofilms. researchgate.net It is thought to act as a surfactant, disrupting cell membranes. researchgate.net However, the precise molecular interactions with microbial cell walls and membranes, and its effect on cellular processes like chitin (B13524) synthesis, require more in-depth investigation. researchgate.net
Effects on Ion Transport and Permeability: Studies have shown that sodium ricinoleate can induce secretion of water and electrolytes in the small intestine and increase mucosal permeability. thegoodscentscompany.comnih.gov This is accompanied by structural changes in the intestinal mucosa, including villus shortening and injury to epithelial cells. nih.gov Future research could use advanced techniques like organ-on-a-chip models to better understand these effects at the cellular and tissue level.
Scaling-Up of Sustainable Production Technologies
The transition from laboratory-scale synthesis to large-scale industrial production presents a significant challenge for any bio-based chemical. For ricinoleic acid sodium salt, future efforts will concentrate on scaling up sustainable production methods to make it a cost-competitive and environmentally friendly alternative to petroleum-derived chemicals.
Fermentative Production in Bioreactors: A major frontier in sustainable production is the move away from agriculture-based extraction towards microbial fermentation. Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica and Pichia pastoris, has shown great promise for producing ricinoleic acid from simple sugars like glucose. mdpi.commdpi.com These engineered strains can be cultivated in large-scale bioreactors, offering a more controlled and potentially higher-yield production process that is not dependent on climate or geographical location. nih.gov Scaling up these fermentation processes will involve optimizing bioreactor design, fermentation conditions, and downstream processing to extract and purify the ricinoleic acid. nih.gov
Continuous Processing and Biocatalyst Recycling: For production via enzymatic hydrolysis of castor oil, scaling up will require the development of continuous reactor systems. figshare.com Immobilizing lipase (B570770) enzymes on durable supports will be crucial for their repeated use, which is essential for improving the economic feasibility of the process at an industrial scale. nih.gov
Process Intensification: Future research will also focus on process intensification strategies to improve the efficiency and reduce the environmental footprint of production. This could involve integrating reaction and separation steps, using microwave-assisted reactions to reduce reaction times, and developing more efficient methods for the final saponification of ricinoleic acid to its sodium salt.
| Production Technology | Current Status | Future Scaling-Up Challenges |
| Chemical Hydrolysis | Commercially established | High energy consumption, environmental concerns |
| Enzymatic Hydrolysis | Pilot scale | Biocatalyst cost and stability, process optimization |
| Microbial Fermentation | Research & Development | Strain optimization, yield improvement, downstream processing |
Computational Chemistry and Modeling for Structure-Function Prediction
Computational tools are becoming increasingly powerful in chemical and materials research. In the context of ricinoleic acid sodium salt, in silico methods can accelerate the discovery and design of new derivatives and applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the behavior of sodium ricinoleate at the atomic level. figshare.com This is particularly useful for studying the self-assembly of sodium ricinoleate into micelles and other nanostructures in solution. nih.govnih.gov By simulating these systems, researchers can predict how changes in the molecular structure or the surrounding environment will affect the size, shape, and stability of these aggregates, which is crucial for their application in drug delivery and as emulsifiers.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that relates the chemical structure of a molecule to its biological activity. As more data on the biological activities of different ricinoleic acid derivatives become available, QSAR models can be developed to predict the antimicrobial, anticancer, or other therapeutic properties of new, unsynthesized derivatives. This can help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources.
Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. sciopen.com It can be used to calculate various properties of ricinoleic acid and its derivatives, such as their reactivity and spectroscopic signatures. mdpi.com This information can help to understand the reaction mechanisms involved in the synthesis and transformation of these compounds and to design more efficient catalytic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
